An In-depth Technical Guide to Methylthiomethyl Acetate
An In-depth Technical Guide to Methylthiomethyl Acetate
Abstract
This technical guide provides a comprehensive overview of Methylthiomethyl acetate (CAS Number: 16437-69-7), a versatile chemical compound with significant applications in organic synthesis and potential relevance in the broader field of drug discovery. This document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a protecting group. Furthermore, this guide furnishes essential spectroscopic data for its characterization, detailed safety and handling protocols, and a curated list of authoritative references to support further investigation. The content is structured to deliver both foundational knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
Methylthiomethyl acetate, also known by its IUPAC name methylsulfanylmethyl acetate, is a thioether and an ester.[1] Its unique structure imparts specific reactivity, making it a valuable reagent in organic chemistry.
Key Identifiers and Properties of Methylthiomethyl Acetate
| Property | Value | Source(s) |
| CAS Number | 16437-69-7 | [1][2][3][4][5] |
| IUPAC Name | methylsulfanylmethyl acetate | [1] |
| Synonyms | Acetic Acid Methylthiomethyl Ester | [1][2][5] |
| Molecular Formula | C4H8O2S | [1][2] |
| Molecular Weight | 120.17 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid (est) | [6] |
| Boiling Point | 124-125 °C (lit.) | [5] |
| Density | 1.088-1.092 g/mL at 20 °C | [5] |
| Refractive Index | 1.452-1.456 at 20 °C | [5] |
| Flash Point | 124.00 °F (51.11 °C) - closed cup | [5] |
| Solubility | Soluble in alcohol; insoluble in water | [5][6] |
| InChIKey | LCUMNXCSNFGGGH-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)OCSC | [1] |
Synthesis and Reaction Mechanisms
The synthesis of methylthiomethyl (MTM) esters, such as Methylthiomethyl acetate, can be achieved through various methods. A practical and modern approach involves the direct use of dimethyl sulfoxide (DMSO) as both a solvent and the methylthiomethyl source, reacting with a carboxylic acid.[7][8][9] This method is advantageous as it can be catalyst-free and tolerates a wide range of functional groups.[7][8]
The reaction is believed to proceed through the formation of a DMSO enolate. The general mechanism involves the activation of DMSO, followed by a Pummerer-type rearrangement, and subsequent reaction with the carboxylic acid to yield the MTM ester.
Caption: Generalized reaction pathway for the synthesis of Methylthiomethyl esters using DMSO.
Applications in Research and Drug Development
Protecting Group Chemistry
The methylthiomethyl (MTM) group is a valuable protecting group for alcohols and carboxylic acids in multi-step organic synthesis.[9][10][11] MTM ethers and esters exhibit stability under a range of conditions, particularly mild acids, where other protecting groups like tert-butyldimethylsilyl (TBS) ethers might be cleaved.[11]
The deprotection of MTM ethers is typically achieved under neutral conditions using heavy metal salts, such as mercury(II) chloride, which have a high affinity for sulfur.[10][11] This selective deprotection allows for intricate synthetic strategies in the construction of complex molecules.
Caption: A simplified workflow for the deprotection of a Methylthiomethyl (MTM) ether.
Relevance in Medicinal Chemistry
While direct applications of Methylthiomethyl acetate in drug molecules are not extensively documented, the strategic introduction of methyl groups and thioethers is a common practice in drug design. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency or pharmacokinetic profile of a drug candidate, is a well-established concept.[12][13] The methyl group can influence binding affinity through hydrophobic interactions and can alter the conformation of a molecule to favor a bioactive state.[12]
Furthermore, thioethers are present in various bioactive compounds and can influence metabolic stability and receptor interactions. The study of molecules like Methylthiomethyl acetate contributes to a deeper understanding of the chemical biology of sulfur-containing functional groups.
Spectroscopic Data and Characterization
The characterization of Methylthiomethyl acetate is crucial for its identification and quality control. The following table summarizes key spectroscopic data.
Spectroscopic Data for Methylthiomethyl Acetate
| Technique | Key Features | Source(s) |
| ¹H NMR | The proton NMR spectrum of a similar compound, methyl acetate, shows distinct peaks for the methyl protons (~2.1 ppm) and the methoxy protons (~3.7 ppm). For Methylthiomethyl acetate, one would expect signals for the acetyl methyl protons, the methylene protons adjacent to the sulfur and oxygen, and the S-methyl protons, each with characteristic chemical shifts. | [1][14] |
| ¹³C NMR | Expected signals include the carbonyl carbon, the methylene carbon, and the two methyl carbons. | [1] |
| Mass Spec. | The mass spectrum provides information on the molecular weight and fragmentation pattern, which is characteristic of the molecule's structure. | [1][15] |
| IR Spectroscopy | The IR spectrum would prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. | [16] |
Safety and Handling
Methylthiomethyl acetate is classified as a flammable liquid and can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[17][18]
GHS Hazard Information for Methylthiomethyl Acetate
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1][17] |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves. If on skin, wash with plenty of water.[1][17] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][18] |
| Respiratory Irritation | May cause respiratory irritation (H335) | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[1][18] |
Storage and Disposal: Store in a cool, well-ventilated place away from ignition sources.[17] Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]
Experimental Protocol: Synthesis of Methylthiomethyl Acetate
The following is a representative protocol for the synthesis of a methylthiomethyl ester, adapted from generalized procedures.[7][8]
Objective: To synthesize Methylthiomethyl acetate from acetic acid and dimethyl sulfoxide.
Materials:
-
Acetic Acid
-
Dimethyl Sulfoxide (DMSO)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography setup)
Procedure:
-
In a dry round-bottom flask, dissolve acetic acid in a minimal amount of anhydrous solvent.
-
Add an excess of dimethyl sulfoxide (DMSO) to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the specified reaction temperature (can be high, e.g., 200°C, depending on the specific literature protocol).[8]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove excess DMSO and other water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain pure Methylthiomethyl acetate.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
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